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Compound of Interest

Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Cat. No.: B12615200

Get Quote

LC-MS Fragmentation Guide: 4-(2-
methoxyethoxy)-1H-indazole
Executive Summary & Compound Profile

Compound Name: 4-(2-methoxyethoxy)-1H-indazole

Molecular Formula:

Exact Mass: 192.0899 Da

Target Precursor Ion

:

193.0972

Core Application: Kinase inhibitor synthesis (FGFR/VEGFR pathways), impurity profiling.
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In indazole-based drug synthesis, distinguishing the 4-isomer from the 5-, 6-, and 7-

regioisomers is a critical quality attribute. While the molecular weights are identical, the

fragmentation kinetics and ortho-effects in MS/MS differ significantly due to the proximity of the

C4-substituent to the bridgehead carbons and the absence of direct interaction with the

pyrazole nitrogen (unlike the 7-isomer).

Experimental Configuration (Recommended)
To replicate the fragmentation patterns described below, ensure your Q-TOF or Triple

Quadrupole system is calibrated to these parameters.

Parameter Setting Rationale

Ionization Source
ESI Positive (

)

Indazole nitrogen (N2)

protonates readily (

).

Capillary Voltage 3.5 kV
Standard for small molecule

stability.

Cone Voltage 30 V

Sufficient to decluster without

inducing in-source

fragmentation.

Collision Energy (CE) Ramp 10–40 eV

Low CE preserves the side

chain; High CE reveals the

indazole core.

Mobile Phase 0.1% Formic Acid / ACN
Acidic pH ensures

formation.

Fragmentation Mechanism & Pathway Analysis[1][2]
[3][4][5]
The fragmentation of 4-(2-methoxyethoxy)-1H-indazole follows a distinct "Side-Chain First,

Core Second" logic. The ether side chain is the most labile moiety, leading to characteristic

neutral losses before the indazole skeleton disintegrates.
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Primary Pathway: Side Chain Ejection
The protonated molecular ion (

193) undergoes characteristic ether cleavage.

McLafferty-type Rearrangement (Dominant): The ether oxygen facilitates a hydrogen

transfer, leading to the neutral loss of methoxyethene (

, 58 Da). This yields the stable 4-hydroxyindazole cation (

135).

Distal Loss: A minor pathway involves the loss of the terminal methyl group (

Da) or methanol (

Da), typically seen at lower collision energies.

Secondary Pathway: Core Degradation
Once the side chain is removed, the resulting

135 ion fragments via the standard indazole pathway:

Loss of CO (

Da): Typical for phenolic cations, yielding

107.

Loss of HCN (

Da): Cleavage of the pyrazole ring, a diagnostic signature for indazoles.

Visualization: Fragmentation Decision Tree
The following diagram maps the specific transitions.
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Precursor [M+H]+
m/z 193.09

(C10H13N2O2)+

Loss of CH3OH
m/z 161.07

(Vinyl ether cation)

-32 Da (Methanol)
Minor Pathway

Base Peak: 4-OH-Indazole
m/z 135.05

(Loss of C3H6O side chain)

-58 Da (Methoxyethene)
Primary Pathway

Core Fragment A
m/z 107.06

(Loss of CO from m/z 135)

-28 Da (CO)
Phenolic cleavage

Diazo Loss
m/z 118.05

(Loss of N2H from m/z 135)

-17 Da (NH3) or N2
Rare

Core Fragment B
m/z 80.05

(Loss of HCN from m/z 107)

-27 Da (HCN)
Ring opening

Click to download full resolution via product page

Caption: Step-wise fragmentation of 4-(2-methoxyethoxy)-1H-indazole. The red arrow

indicates the diagnostic transition to the 4-hydroxyindazole base peak.

Comparative Analysis: Distinguishing Isomers
The primary challenge in QC is distinguishing the 4-isomer from the 5- and 7-isomers.
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Feature 4-Isomer (Target)
5-Isomer

(Alternative)

7-Isomer

(Alternative)

Base Peak (High CE) 135 (High Intensity)
135 (Moderate

Intensity)
135 (Variable)

Ortho Effect
Absent. Substituent is

far from N-H.

Absent. Linear

topology.

Present. 7-position

interacts with N1-H.

Water Loss (

)

Rare. Requires high

energy.
Rare.

Prominent. Interaction

between 7-alkoxy and

N1-H facilitates

dehydration (

175).

RDA Cleavage
Standard pyrazole

cleavage.

Standard pyrazole

cleavage.

Altered due to steric

crowding at N1.

Retention Time (RP-

C18)

Medium. Elutes

between 5- and 7-

isomers.

Early. More polar

surface area exposed.

Late. Intramolecular

H-bonding increases

lipophilicity.

Diagnostic Rule

If you observe a significant

(

175) peak, you likely have the 7-isomer, not the 4-isomer. The 4-isomer is

characterized by a "clean" transition to

135 without significant dehydration.

Summary of Diagnostic Ions
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Use this table to program your Multiple Reaction Monitoring (MRM) transitions.

Precursor (

)

Product (

)
Loss (Da) Identity

Collision
Energy (eV)

193.1 135.1 -58

Quantifier. Loss

of methoxyethyl

side chain.

15 - 20

193.1 161.1 -32
Qualifier. Loss of

methanol (distal).
10 - 15

135.1 107.1 -28

Core

confirmation (CO

loss).

30 - 40

135.1 80.1 -55

Core

confirmation (CO

+ HCN loss).

40+
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[https://www.benchchem.com/product/b12615200/docs#lc-ms-fragmentation-pattern-of-4-2-
methoxyethoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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